molecular formula C7H12N2 B13129174 (1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine

(1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine

Katalognummer: B13129174
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: DFRGXJXEKMXPGV-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a bridgehead nitrogen atom, making it an interesting subject for various chemical and biological studies. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable scaffold in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the use of diphenyl phosphorazidate (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported as an efficient protocol for the transformation of hydroxyl groups to azides, which can then undergo cyclization to form the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reactions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an amine or an alcohol.

Wissenschaftliche Forschungsanwendungen

(1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine apart is its unique bicyclic structure, which provides a distinct set of chemical and biological properties. This makes it a valuable scaffold for drug discovery and other applications.

Eigenschaften

Molekularformel

C7H12N2

Molekulargewicht

124.18 g/mol

IUPAC-Name

(1R,6R)-3-azabicyclo[4.2.0]oct-3-en-4-amine

InChI

InChI=1S/C7H12N2/c8-7-3-5-1-2-6(5)4-9-7/h5-6H,1-4H2,(H2,8,9)/t5-,6+/m1/s1

InChI-Schlüssel

DFRGXJXEKMXPGV-RITPCOANSA-N

Isomerische SMILES

C1C[C@@H]2[C@H]1CC(=NC2)N

Kanonische SMILES

C1CC2C1CC(=NC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.